molecular formula C9H10INO3 B8418283 (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester

(4-Amino-2-iodo-phenoxy)-acetic acid methyl ester

Cat. No. B8418283
M. Wt: 307.08 g/mol
InChI Key: SOCMYPAKKJLMOS-UHFFFAOYSA-N
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Patent
US07345067B2

Procedure details

NH4Cl (4.49 g, 84.00 mmol) in water (105 ml) was added to a suspension of Fe (powder, 2.85 g, 51.00 mmol) in water (18 ml), the treated with (2-iodo-4-nitro-phenoxy)-acetic acid methyl ester (5.06 g, 15.00 mmol) in MeOH (105 ml). The reaction was heated at 90° C. for 28 h, filtered and extracted with brine/EtOAc (3×). The organic phase was washed with brine, dried over Na2SO4 and evaporated to give 1.2 g of (4-amino-2-iodo-phenoxy)-acetic acid methyl ester, MS: 308.1 (MH)+.
Name
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2.85 g
Type
catalyst
Reaction Step One
Name
(2-iodo-4-nitro-phenoxy)-acetic acid methyl ester
Quantity
5.06 g
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[CH3:3][O:4][C:5](=[O:18])[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[I:17]>O.CO.[Fe]>[CH3:3][O:4][C:5](=[O:18])[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[I:17] |f:0.1|

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
105 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Name
Quantity
2.85 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
(2-iodo-4-nitro-phenoxy)-acetic acid methyl ester
Quantity
5.06 g
Type
reactant
Smiles
COC(COC1=C(C=C(C=C1)[N+](=O)[O-])I)=O
Name
Quantity
105 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with brine/EtOAc (3×)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1)N)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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